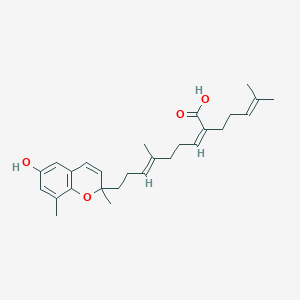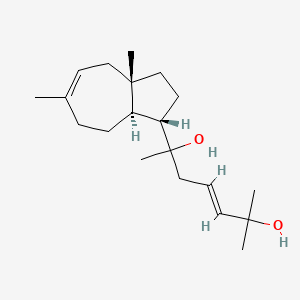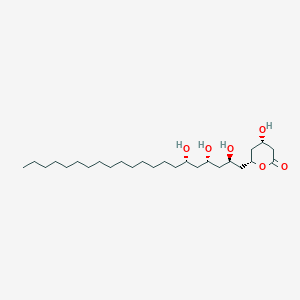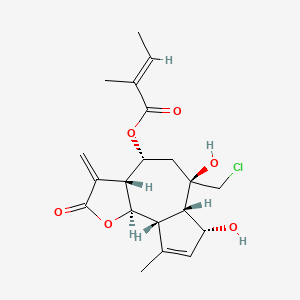
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.
Applications De Recherche Scientifique
Fluorescent Probe Sensing Applications
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one and its analogues have been utilized in the development of fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) demonstrated that these compounds show significant fluorescence enhancement under basic conditions and are sensitive to changes in pH, particularly around pH 7-8.
Biological Activity and Antitumor Properties
This compound has shown potential in the realm of cancer research. For instance, Cuevas-Hernández et al. (2017) reported that a related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, displayed activity against HeLa cells, a type of cervical cancer cell line. This activity is linked to its ability to interleave into DNA and affect cellular viability (Cuevas-Hernández et al., 2017).
Proton Transfer and Photophysical Properties
The proton transfer reactions and photophysical properties of benzothiazole derivatives, including those substituted with methoxyphenyl groups, have been extensively studied. For instance, Dey and Dogra (1992) investigated the absorption and fluorescence spectral properties of these molecules, revealing complex photophysical behaviors and prototropic reactions in different states (Dey & Dogra, 1992).
Molecular Structure and Synthesis
The molecular structure and synthesis of benzothiazole derivatives have been a subject of study to understand their stability and potential as bioactive compounds. For example, Yates et al. (1991) conducted a study focusing on the synthesis and crystal structure of similar compounds, providing insights into their stability and potential biological interactions (Yates et al., 1991).
Potential for Drug Development
There is ongoing research into the development of drugs based on benzothiazole compounds for their antitumor properties. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor benzothiazoles, demonstrating their potential in treating certain types of cancer (Bradshaw et al., 2002).
Ratiometric Fluorescent Probes for Enzyme Activity
These compounds have also been used to develop fluorescent probes for monitoring enzyme activity, as demonstrated by Liu et al. (2014), who developed a probe for monitoring human carboxylesterase 1 activity (Liu et al., 2014).
Aggregation-Induced Emission Enhancement
Qian et al. (2007) explored the aggregation-induced emission enhancement (AIEE) properties of benzothiazole-based compounds, revealing their potential in advanced fluorescence applications (Qian et al., 2007).
pH Sensing and Biological Applications
Li et al. (2018) designed a benzothiazole-based AIEgen, demonstrating its application in physiological pH sensing and potential for detecting pH fluctuations in biosamples (Li et al., 2018).
Propriétés
Nom du produit |
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
Clé InChI |
ADVCMQZATPXDMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
![methyl (1S,2R,10R,13S,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1251025.png)



